molecular formula C22H25N3O3S B2778486 N-[(4-methoxyphenyl)methyl]-4-oxo-3-pentyl-2-sulfanylidene-1H-quinazoline-7-carboxamide CAS No. 421590-56-9

N-[(4-methoxyphenyl)methyl]-4-oxo-3-pentyl-2-sulfanylidene-1H-quinazoline-7-carboxamide

Cat. No.: B2778486
CAS No.: 421590-56-9
M. Wt: 411.52
InChI Key: WIKGNURHPRRRIC-UHFFFAOYSA-N
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Description

N-[(4-methoxyphenyl)methyl]-4-oxo-3-pentyl-2-sulfanylidene-1H-quinazoline-7-carboxamide is a useful research compound. Its molecular formula is C22H25N3O3S and its molecular weight is 411.52. The purity is usually 95%.
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Biological Activity

N-[(4-methoxyphenyl)methyl]-4-oxo-3-pentyl-2-sulfanylidene-1H-quinazoline-7-carboxamide is a synthetic compound belonging to the quinazoline class, characterized by its complex structure that includes a methoxyphenyl group, a pentyl chain, and a sulfanylidene moiety. Its molecular formula is C22H25N3O3SC_{22}H_{25}N_{3}O_{3}S with a molecular weight of 411.52 g/mol. This compound has garnered attention in medicinal chemistry due to its promising biological activities, particularly as an enzyme inhibitor and potential therapeutic agent against various diseases.

Chemical Structure and Properties

The structural features of this compound are crucial for its biological activity. The compound's structure can be summarized as follows:

PropertyValue
Molecular FormulaC22H25N3O3S
Molecular Weight411.52 g/mol
IUPAC NameThis compound
LogP4.3673
Polar Surface Area59.525 Ų

Enzyme Inhibition

Research indicates that quinazoline derivatives, including N-[(4-methoxyphenyl)methyl]-4-oxo-3-pentyl-2-sulfanylidene, exhibit significant biological activity through the inhibition of various enzymes. Notably, this compound has shown potential as an inhibitor of matrix metalloproteinase-13 (MMP-13) , an enzyme implicated in tissue remodeling processes associated with cancer metastasis and arthritis .

The inhibition of MMPs is critical in therapeutic strategies aimed at controlling tumor growth and metastasis. The specific interactions between this compound and MMPs may involve binding to the active site, thus preventing substrate access and subsequent enzymatic activity.

Anti-inflammatory and Analgesic Properties

Studies suggest that modifications in the quinazoline structure can enhance its anti-inflammatory and analgesic properties . The presence of the methoxy group is particularly relevant as it may influence the compound's interaction with inflammatory pathways .

Cytotoxic Activity

In vitro studies have demonstrated that quinazoline derivatives can exhibit cytotoxic effects against various cancer cell lines. For instance, structural analogs have been tested for their ability to inhibit cell growth, with some showing moderate inhibitory effects in low micromolar concentrations . This suggests that N-[(4-methoxyphenyl)methyl]-4-oxo-3-pentyl-2-sulfanylidene could possess similar properties, warranting further investigation into its anticancer potential.

Case Studies and Research Findings

  • Matrix Metalloproteinase Inhibition : A study highlighted the effectiveness of quinazoline derivatives in inhibiting MMPs, which play a role in cancer progression. The specific binding affinity and kinetic parameters for N-[(4-methoxyphenyl)methyl]-4-oxo-3-pentyl-2-sulfanylidene have yet to be fully characterized but are crucial for understanding its therapeutic potential .
  • Cytotoxicity Assays : Compounds structurally related to N-[(4-methoxyphenyl)methyl]-4-oxo-3-pentyl have been tested against various cancer cell lines, showing varied levels of cytotoxicity. These studies emphasize the importance of side-chain modifications in enhancing biological activity .
  • Anti-inflammatory Studies : The anti-inflammatory properties of quinazoline derivatives have been explored through various assays measuring cytokine production and inflammatory markers. Preliminary results indicate that this compound may reduce inflammation through modulation of key signaling pathways .

Properties

CAS No.

421590-56-9

Molecular Formula

C22H25N3O3S

Molecular Weight

411.52

IUPAC Name

N-[(4-methoxyphenyl)methyl]-4-oxo-3-pentyl-2-sulfanylidene-1H-quinazoline-7-carboxamide

InChI

InChI=1S/C22H25N3O3S/c1-3-4-5-12-25-21(27)18-11-8-16(13-19(18)24-22(25)29)20(26)23-14-15-6-9-17(28-2)10-7-15/h6-11,13H,3-5,12,14H2,1-2H3,(H,23,26)(H,24,29)

InChI Key

WIKGNURHPRRRIC-UHFFFAOYSA-N

SMILES

CCCCCN1C(=O)C2=C(C=C(C=C2)C(=O)NCC3=CC=C(C=C3)OC)NC1=S

solubility

not available

Origin of Product

United States

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